molecular formula C12H12N2O2 B5515299 (4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B5515299
M. Wt: 216.24 g/mol
InChI Key: GZJKBFRZBMYLAV-NTMALXAHSA-N
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Description

(4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazolone derivatives, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted oxazolone. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Steviol glycoside: A compound with a similar structural motif involving oxygen and nitrogen atoms.

Uniqueness

(4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific structural features, such as the presence of a dimethylamino group and a phenyl-substituted oxazolone ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)8-10-12(15)16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJKBFRZBMYLAV-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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